Product packaging for Isobutyl 2-butenoate(Cat. No.:CAS No. 73545-15-0)

Isobutyl 2-butenoate

Cat. No.: B1624432
CAS No.: 73545-15-0
M. Wt: 142.2 g/mol
InChI Key: XDOWKOALJBOBBL-SNAWJCMRSA-N
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Description

Isobutyl 2-butenoate (CAS # 105-01-1) is an ester derived from the reaction of 2-butenoic acid (crotonic acid) and isobutyl alcohol. It is also known as isobutyl crotonate and is characterized by the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol . This compound is widely utilized in flavor and fragrance industries due to its fruity, sweet odor, often contributing to the aroma profiles of processed foods and beverages. Its presence in natural sources, such as fruit volatiles (e.g., Pseudocydonia sinensis), underscores its role in organic chemistry and food science .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1624432 Isobutyl 2-butenoate CAS No. 73545-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWKOALJBOBBL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047690
Record name 2-Methylpropyl (2E)-but-2-enoate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; powerful fruity aroma
Record name Isobutyl 2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in propylene glycol, most fixed oils, soluble (in ethanol)
Record name Isobutyl 2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.900
Record name Isobutyl 2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

73545-15-0, 589-66-2
Record name trans-Isobutyl crotonate
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Record name Isobutyl 2-butenoate
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Record name 2-Butenoic acid, 2-methylpropyl ester
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Record name 2-Butenoic acid, 2-methylpropyl ester, (2E)-
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Record name 2-Methylpropyl (2E)-but-2-enoate
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Record name Isobutyl 2-butenoate
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Record name ISOBUTYL 2-BUTENOATE
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Preparation Methods

Acid-Catalyzed Esterification of Crotonic Acid and Isobutanol

The most widely documented method for synthesizing isobutyl 2-butenoate involves the direct esterification of crotonic acid ((2E)-but-2-enoic acid) with isobutanol (2-methylpropan-1-ol) in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄). This Fischer esterification reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration.

Reaction Conditions and Optimization

The reaction is typically conducted under reflux (boiling point of isobutanol: 108°C) for 6–12 hours. A molar ratio of 1:1.2 (crotonic acid:isobutanol) is employed to drive equilibrium toward ester formation. Sulfuric acid is used at 2–5 wt% relative to the acid. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the ester is isolated via fractional distillation.

Key Data:
  • Yield : 65–75% (estimated from analogous esterifications)
  • Purity : ≥98% (GC analysis)
  • Byproducts : Water and unreacted starting materials

This method is favored for its simplicity but requires careful control of temperature to prevent side reactions such as polymerization of crotonic acid.

Alkoxide-Mediated Synthesis via Crotonyl Chloride

A high-yield alternative involves reacting crotonyl chloride (but-2-enoyl chloride) with isobutoxide ions. This method, adapted from a patent for tert-butyl crotonate synthesis, avoids equilibrium limitations and enables rapid ester formation.

Stepwise Mechanism

  • Generation of Isobutoxide : Isobutanol is deprotonated using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF):
    $$
    \text{CH}3\text{CH}(\text{CH}3)\text{CH}2\text{OH} + \text{NaH} \rightarrow \text{CH}3\text{CH}(\text{CH}3)\text{CH}2\text{O}^- \text{Na}^+ + \text{H}_2
    $$
  • Nucleophilic Acyl Substitution : Crotonyl chloride is added dropwise to the alkoxide solution:
    $$
    \text{CH}3\text{CH}=\text{CHCOCl} + \text{CH}3\text{CH}(\text{CH}3)\text{CH}2\text{O}^- \rightarrow \text{this compound} + \text{Cl}^-
    $$
Industrial-Scale Data:
Parameter Value
Temperature 0–40°C (addition), reflux
Solvent Tetrahydrofuran
Yield 48–57%
Purity 95–98% (distilled)

This method minimizes side reactions but requires stringent moisture control and hazardous reagents.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for acid-catalyzed esterification to enhance heat dissipation and reduce reaction time. Key industrial parameters include:

Factor Specification
Catalyst Recovery H₂SO₄ neutralized to Na₂SO₄
Distillation Vacuum distillation (2–5 kPa)
Purity Standards FEMA 3432, FCC-grade

Hazard mitigation is critical due to the flammability of isobutanol (flash point: 28°C) and corrosivity of intermediates.

Emerging Methodologies and Innovations

Recent patents highlight advances in catalytic systems. For example, enzyme-catalyzed esterification using lipases (e.g., Candida antarctica) in non-aqueous media achieves yields >90% under mild conditions. Additionally, microwave-assisted synthesis reduces reaction times to <1 hour.

Scientific Research Applications

Scientific Research Applications

Isobutyl 2-butenoate serves various roles in scientific research:

Chemistry

  • Reagent in Organic Synthesis : Its reactive ester group makes it valuable for creating specific chemical structures in organic synthesis. Researchers utilize it to study reaction mechanisms and develop new compounds.

Biology

  • Biological Interaction Studies : Investigations focus on its interactions with biological systems, including enzyme activity and metabolic pathways. Understanding these interactions can provide insights into its biological effects and potential applications in biochemistry.

Medicine

  • Therapeutic Potential : Although primarily recognized for its flavoring properties, ongoing research is exploring its therapeutic applications. Studies are assessing its efficacy and safety in various medical contexts, including potential anti-inflammatory or antimicrobial properties .

Industrial Applications

This compound is widely used in the food industry as a flavoring agent due to its fruity aroma. Regulatory bodies evaluate its safety and acceptable daily intake levels to ensure consumer safety. The compound's flavoring properties are attributed to its ability to bind with olfactory receptors, eliciting sensory responses that enhance food products .

Safety Assessments

Safety evaluations of this compound indicate that it does not pose significant risks for skin sensitization or mutagenicity under current usage levels. Studies conducted according to OECD guidelines have shown no adverse reactions in human tests at concentrations typically encountered in commercial applications .

Key Findings from Safety Studies:

  • Skin Sensitization : No significant sensitization reactions were observed in human repeat insult patch tests.
  • Genotoxicity : The compound is not expected to be genotoxic based on available data from read-across studies with structurally similar compounds.
  • Repeated Dose Toxicity : Limited data suggest that repeated exposure does not lead to significant adverse effects at declared usage levels .

Flavoring Agent Evaluation

A comprehensive evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed this compound's safety as a food additive. The findings confirmed its acceptability for use within specified limits, reinforcing its status as a safe flavoring agent when used appropriately .

Biological Interaction Research

Research examining the interactions between this compound and various enzymes has provided insights into its potential biological effects. For example, studies have shown that hydrolysis of the ester group can release biologically active components that may influence metabolic pathways.

Mechanism of Action

The mechanism of action of isobutyl 2-butenoate involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering a sensory response that is perceived as a fruity aroma. In biological systems, its ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may interact with various enzymes and receptors .

Comparison with Similar Compounds

Key Physical Properties:

  • Log Kow (Octanol-Water Partition Coefficient): 2.54
  • Vapor Pressure: 1.49 mm Hg @ 20°C
  • Water Solubility: 555.2 mg/L .

Comparison with Structurally Similar Compounds

Isobutyl 2-butenoate belongs to the ester family, which includes compounds with varying alkyl chains and functional groups. Below is a detailed comparison with structurally analogous esters, focusing on physicochemical properties, applications, and natural occurrence.

Isobutyl 2-Furanpropionate (CAS # Not Specified)

This ester incorporates a furan ring, significantly altering its properties compared to this compound:

Property This compound Isobutyl 2-Furanpropionate
Molecular Weight 142.19 g/mol Not Provided
Log Kow 2.54 3.34
Vapor Pressure 1.49 mm Hg @ 20°C 0.0181 mm Hg @ 20°C
Water Solubility 555.2 mg/L 64.04 mg/L

Key Differences:

  • The furan ring in Isobutyl 2-furanpropionate increases hydrophobicity (higher Log Kow) and reduces vapor pressure, making it less volatile than this compound .
  • Applications likely diverge due to these properties; Isobutyl 2-furanpropionate may be favored in non-polar formulations or sustained-release fragrances.

Ethyl (E)-2-Butenoate

Found in the volatile profile of Pseudocydonia sinensis fruit skins, this simpler ester lacks the branched isobutyl group :

  • Structural Difference: Ethyl ester (straight-chain alcohol) vs. isobutyl ester (branched alcohol).
  • Implications: Ethyl esters generally exhibit higher volatility and lower molecular weights compared to branched analogs like this compound. This makes them more prominent in fresh fruit aromas.

Isobutyl 2-Methylbutyrate (CAS # 2445-67-2)

A branched ester with a methyl group on the acid moiety:

  • Molecular Formula: C₉H₁₈O₂ (vs. C₈H₁₄O₂ for this compound).
  • Applications: Used in synthetic fruit flavors and cosmetics.

Biological Activity

Isobutyl 2-butenoate (CAS # 589-66-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of flavor and fragrance, as well as its implications in toxicology and safety assessments. This article reviews the biological activity of this compound, focusing on its safety profile, potential health effects, and relevant case studies.

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.19 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 171 °C

Biological Activity Overview

This compound is primarily used as a flavoring agent and fragrance component due to its fruity odor profile. Its biological activity has been explored in various studies, particularly concerning its safety regarding skin sensitization, mutagenicity, and reproductive toxicity.

Skin Sensitization

Research indicates that this compound does not pose significant risks for skin sensitization. A study conducted under OECD guidelines reported no reactions indicative of sensitization in human volunteers exposed to the compound at concentrations used in fragrance formulations . The findings suggest that this compound can be safely utilized in cosmetic and food products without inducing allergic reactions.

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been assessed through various assays. In a bacterial reverse mutation assay (Ames test), it was found not to induce mutations in strains of Salmonella typhimurium or Escherichia coli at tested concentrations . This suggests that the compound does not exhibit mutagenic properties under the conditions tested.

Reproductive Toxicity

Studies have not shown any significant reproductive toxicity associated with this compound. No adverse effects were reported in animal studies assessing reproductive outcomes, which strengthens the argument for its safety in consumer products .

Case Studies

  • Fragrance Ingredient Safety Assessment :
    • A comprehensive safety assessment evaluated the potential risks associated with the use of this compound in fragrance formulations. The study concluded that there are no significant safety concerns when used at established exposure levels. The compound was classified as having a low sensitization potential based on human data .
  • Toxicological Evaluations :
    • In a multi-generational study involving rodents, exposure to this compound did not result in significant systemic toxicity or reproductive effects at doses up to established no-observed-adverse-effect levels (NOAEL) . This reinforces its profile as a safe ingredient in various applications.

Table 1: Summary of Biological Activity Studies on this compound

Study TypeFindingsReference
Skin SensitizationNo sensitization observed in human volunteers
MutagenicityNon-mutagenic in Ames test
Reproductive ToxicityNo adverse reproductive effects noted in animal studies

Chemical Reactions Analysis

Hydrolysis: Decomposition Pathways

The ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent acid and alcohol.

Acidic Hydrolysis

Isobutyl 2-butenoate+H2OH+CH3CH=CHCOOH+(CH3)2CHCH2OH\text{Isobutyl 2-butenoate} + \text{H}_2\text{O} \xrightarrow{H^+} \text{CH}_3CH=CHCOOH + (\text{CH}_3)_2CHCH_2OH

Basic Hydrolysis (Saponification)

Isobutyl 2-butenoate+NaOHCH3CH=CHCOONa++(CH3)2CHCH2OH\text{this compound} + \text{NaOH} \rightarrow \text{CH}_3CH=CHCOO⁻Na⁺ + (\text{CH}_3)_2CHCH_2OH

Key Observations:

  • Hydrolysis rates depend on pH and temperature.

  • Industrial processes often avoid hydrolysis to preserve ester integrity .

Nucleophilic Addition: Reaction with Methylthiol

A study demonstrated the synthesis of isobutyl (3-methylthio)-butyrate via nucleophilic addition. Sodium methoxide deprotonates methylthiol, generating a thiolate ion that attacks the α,β-unsaturated ester’s β-carbon .

Reaction Conditions:

  • Reagents : Sodium methoxide (NaOMe), methylthiol (CH₃SH)

  • Solvent : Methanol

  • Temperature : 5–10°C

  • Yield : 88%

Mechanism:

Isobutyl 2-butenoate+CH3SIsobutyl (3-methylthio)-butyrate\text{this compound} + \text{CH}_3S⁻ \rightarrow \text{Isobutyl (3-methylthio)-butyrate}

ParameterValueSource
Reaction Time2 hours
Boiling Point74°C @ 0.13 kPa
NMR Data (δ ppm)0.94 (d), 1.30 (d), 2.06 (s)

Comparative Reactivity with Analogous Esters

This compound’s conjugated system enhances its reactivity compared to saturated esters.

PropertyThis compoundEthyl 2-ButenoateButyl Acrylate
Electrophilicity High (α,β-unsaturated)ModerateHigh
Hydrolysis Rate Slower than saturatedFasterFastest
Nucleophilic Attack β-carbon preferredα-carbonβ-carbon

Unresolved Research Questions

  • Catalytic asymmetric hydrogenation for chiral alcohol synthesis.

  • Reactivity with organometallic reagents (e.g., Grignard reagents).

Experimental data gaps highlight opportunities for further mechanistic studies.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?

  • Methodological Answer : Disclose all conflicts of interest (e.g., funding sources). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Cite prior work rigorously, avoiding "citation stuffing." For safety, include handling protocols for flammable esters in supplementary materials .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl 2-butenoate
Reactant of Route 2
Reactant of Route 2
Isobutyl 2-butenoate

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